molecular formula C7H8Cl2N2 B13543060 (1S)-1-(5,6-dichloropyridin-3-yl)ethan-1-amine

(1S)-1-(5,6-dichloropyridin-3-yl)ethan-1-amine

Cat. No.: B13543060
M. Wt: 191.05 g/mol
InChI Key: OTMRMUJCVUBDTO-BYPYZUCNSA-N
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Description

(1S)-1-(5,6-dichloropyridin-3-yl)ethan-1-amine is a chiral amine compound featuring a pyridine ring substituted with two chlorine atoms at positions 5 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5,6-dichloropyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5,6-dichloropyridine.

    Chiral Amine Introduction: The chiral center is introduced through a stereoselective reduction or addition reaction. For example, a chiral auxiliary or a chiral catalyst can be used to achieve the desired stereochemistry.

    Amine Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5,6-dichloropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(5,6-dichloropyridin-3-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(5,6-dichloropyridin-3-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(5-chloropyridin-3-yl)ethan-1-amine: Similar structure but with only one chlorine atom.

    (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine: Similar structure but with the chlorine atom at a different position.

    (1S)-1-(5,6-difluoropyridin-3-yl)ethan-1-amine: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

(1S)-1-(5,6-dichloropyridin-3-yl)ethan-1-amine is unique due to the presence of two chlorine atoms at specific positions on the pyridine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

(1S)-1-(5,6-dichloropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-4(10)5-2-6(8)7(9)11-3-5/h2-4H,10H2,1H3/t4-/m0/s1

InChI Key

OTMRMUJCVUBDTO-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(N=C1)Cl)Cl)N

Canonical SMILES

CC(C1=CC(=C(N=C1)Cl)Cl)N

Origin of Product

United States

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